molecular formula C10H9FN2O B8334619 2-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3(2H)-one

2-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3(2H)-one

Cat. No. B8334619
M. Wt: 192.19 g/mol
InChI Key: MAJZNRXVNPFVMC-UHFFFAOYSA-N
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Patent
US09403833B2

Procedure details

A stirred suspension of 2-fluorophenylhydrazine hydrochloride (1000 g, 5535 mmol) in acetic acid (1000 ml) and water (1000 ml) was heated at 45° C. Ethylacetoacetate (700 ml) was added dropwise over 30 mins and this was stirred at 88° C. for 2 hr. The resulting mixture was cooled to 5° C. and poured onto ice (3000 g) and DCM (4500 ml). 30% NaOH (aq) (2400 ml) was added and the mixture was stirred for 15 mins, then separated and extracted with DCM (1500 ml). The organic extracts were washed with 1M NaOH (aq) (1500 ml). The aqueous phases were combined and ice (1500 g) and DCM (3600 ml) were added. To the stirred mixture was added 32% HCl (aq) (2400 ml) until the pH was adjusted to pH 1-2. The biphasic mixture was separated, extracted with DCM (1500 ml) and the organic extracts washed with brine/water 4:1 (2000 ml), dried over MgSO4 and evaporated to dryness to give a dark solid. To a stirred solution of the crude product in DCM (2000 ml) was added silica gel (350 g). This was filtered and the filtrate was evaporated. Purification by chromatography with MeOH in EtOAc gave the title compound as a light yellow solid.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
Quantity
2400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four
Name
Quantity
4500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].C([O:13][C:14](=O)[CH2:15][C:16]([CH3:18])=O)C.[OH-].[Na+]>C(O)(=O)C.O.C(Cl)Cl>[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:14](=[O:13])[CH:15]=[C:16]([CH3:18])[NH:10]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
Cl.FC1=C(C=CC=C1)NN
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Step Three
Name
Quantity
2400 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
4500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
this was stirred at 88° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 5° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 mins
Duration
15 min
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (1500 ml)
WASH
Type
WASH
Details
The organic extracts were washed with 1M NaOH (aq) (1500 ml)
ADDITION
Type
ADDITION
Details
ice (1500 g) and DCM (3600 ml) were added
ADDITION
Type
ADDITION
Details
To the stirred mixture was added 32% HCl (aq) (2400 ml) until the pH
CUSTOM
Type
CUSTOM
Details
The biphasic mixture was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (1500 ml)
WASH
Type
WASH
Details
the organic extracts washed with brine/water 4:1 (2000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a dark solid
FILTRATION
Type
FILTRATION
Details
This was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography with MeOH in EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)N1NC(=CC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.